molecular formula C8H12ClNO2 B1459268 2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl CAS No. 369656-74-6

2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl

Cat. No. B1459268
CAS RN: 369656-74-6
M. Wt: 191.62 g/mol
InChI Key: CTENFNNZBMHDDG-FACGKWEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl, also known as Dopamine hydrochloride, is a useful isotopically labeled research compound . It can be prepared to use as a neurotransmitter precursor for multiple-resonance NMR spectroscopy .


Molecular Structure Analysis

The molecular structure of 2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl is represented by the formula C 7 13CH 11 15NO 2 ∙ HCl . The unlabelled version of the compound has the CAS number 62-31-7 .

Scientific Research Applications

Neurotransmitter Research

2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N HCl: is used extensively in the study of neurotransmitter pathways, particularly those involving dopamine . Researchers use this compound to trace and quantify the production, release, and reuptake of dopamine in various parts of the brain. This is crucial for understanding diseases like Parkinson’s and schizophrenia, where dopamine levels are significantly affected.

Pharmacokinetics

The isotopic labeling of this compound allows for the detailed study of the pharmacokinetics of dopamine . By tracking the labeled nitrogen and carbon atoms through metabolic processes, researchers can gain insights into the absorption, distribution, metabolism, and excretion (ADME) of dopamine-based drugs.

Safety and Hazards

The safety data sheet (SDS) for 2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl can be viewed and downloaded for free at Echemi.com . For more detailed safety, risk, hazard and MSDS information, you may refer to the link provided .

Mechanism of Action

Target of Action

It is a derivative of dopamine hcl , which primarily targets dopamine receptors in the brain. These receptors play a crucial role in regulating mood and reward.

Mode of Action

As a derivative of Dopamine HCl , it may interact with dopamine receptors, triggering a series of reactions that lead to the desired effects.

Biochemical Pathways

As a derivative of dopamine hcl , it may influence the dopaminergic pathways, which are involved in motor control, reward, and several other important functions.

Result of Action

As a derivative of Dopamine HCl , it may have similar effects, such as influencing mood and reward mechanisms.

properties

IUPAC Name

4-(2-(15N)azanyl(213C)ethyl)benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i4+1,9+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTENFNNZBMHDDG-FACGKWEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[13CH2][15NH2])O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl

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